trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves cyclopropanation reactions, where a precursor molecule is transformed into a cyclopropane ring through the addition of a carbene or carbenoid intermediate.Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, attached to a bromothiophenyl group and a carboxylic acid group.Chemical Reactions Analysis
Cyclopropane rings are known for their reactivity, part of which is due to the ring strain. Bromophenyl cyclopropanecarboxylic acid derivatives participate in various chemical reactions, including ring-opening reactions, functionalization of the cyclopropane ring, and reactions at the carboxylic acid site.Physical And Chemical Properties Analysis
The physical properties of cyclopropane derivatives like “trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid” are crucial for their handling and application in various chemical processes. These properties include melting points, boiling points, and solubility in different solvents.Safety And Hazards
properties
IUPAC Name |
(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPCJZSPUEEBE-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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